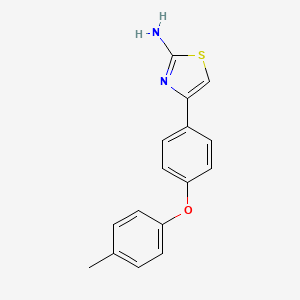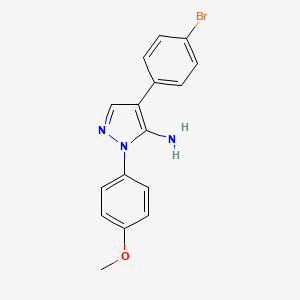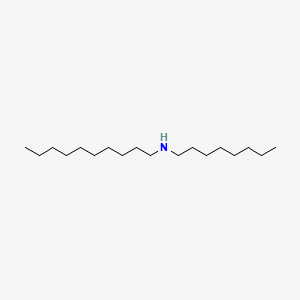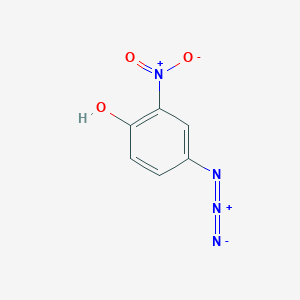
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine typically involves the reaction of 4-(p-Tolyloxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiazole derivative . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt the cell membrane integrity of microorganisms .
Comparación Con Compuestos Similares
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine: This compound has a methoxy group instead of a tolyloxy group, which may alter its biological activity and chemical reactivity.
4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine: The chlorine atom can increase the compound’s electron-withdrawing properties, affecting its reactivity.
Propiedades
Fórmula molecular |
C16H14N2OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[4-(4-methylphenoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c1-11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15-10-20-16(17)18-15/h2-10H,1H3,(H2,17,18) |
Clave InChI |
XCYHPCAGVKDTCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)

![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)

![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)



![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)

